![molecular formula C22H24N4O7S3 B2438266 Ethyl 4-((4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-46-1](/img/structure/B2438266.png)
Ethyl 4-((4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
This compound is a chemical substance with the CAS No. 361174-46-1. It contains a benzo[d]thiazol-2-yl ring, which is a type of azole heterocycle that includes imidazoles and oxazoles .
Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d]thiazol-2-yl ring, which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Scientific Research Applications
- Nanofiltration (NF) , a low-energy pressure-driven membrane treatment process, can be employed to remove uranyl complexes from groundwater contaminated with uranium. Ethyl 4-((4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate could play a role in enhancing NF processes for uranium removal .
- Mechanisms for uranium rejection involve steric hindrance and the reduction of Donnan exclusion due to the presence of environmentally relevant cations (Na+, Mg2+, and Ca2+). Solution pH also influences these mechanisms, affecting uranyl complexation and membrane charge .
- Calcium ions (Ca2+) exhibit complexation affinity to uranium, impacting uranyl-complex molecular weight, valence, and shape. Understanding these interactions can improve water treatment efficiency .
Uranium Contamination Mitigation
Water Treatment Efficiency Enhancement
Atmospheric Science and AI
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
This compound acts as a COX-2 inhibitor . By binding to the COX-2 enzyme, it prevents the conversion of arachidonic acid to prostaglandins . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins by the COX-2 enzyme . By inhibiting COX-2, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins . This results in downstream effects such as reduced inflammation and pain .
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in anti-inflammatory effects . This can lead to a decrease in symptoms such as pain and swelling associated with inflammatory conditions .
properties
IUPAC Name |
ethyl 4-[4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O7S3/c1-3-33-22(28)25-10-12-26(13-11-25)36(31,32)16-6-4-15(5-7-16)20(27)24-21-23-18-9-8-17(35(2,29)30)14-19(18)34-21/h4-9,14H,3,10-13H2,1-2H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTLEVKXXRRSIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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